3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

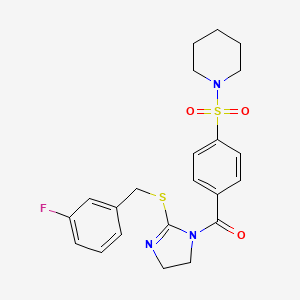

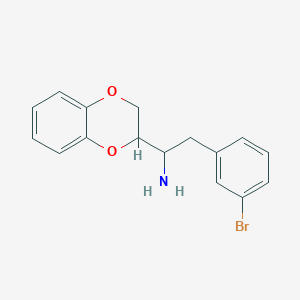

3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate is a complex synthetic compound It features a multi-ring structure that includes a chromen ring with attached trifluoromethyl and methoxyphenoxy groups, alongside a thiophene carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate typically involves a multi-step process. One common approach starts with the preparation of the chromen core, which is achieved through the cyclization of suitable precursors under controlled conditions. The addition of trifluoromethyl and methoxyphenoxy groups can be done via electrophilic aromatic substitution reactions, facilitated by catalysts like Lewis acids.

Industrial Production Methods:

For industrial-scale production, the process is often optimized to improve yield and reduce costs. Techniques such as continuous flow reactors might be employed to maintain precise control over reaction conditions. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis while ensuring product purity and consistency.

Chemical Reactions Analysis

Types of Reactions:

This compound is capable of undergoing several types of chemical reactions, including oxidation, reduction, and substitution. For instance, its chromen ring structure allows it to participate in electrophilic aromatic substitution reactions, while the carboxylate group can be involved in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: : It can be oxidized using agents like potassium permanganate under acidic conditions.

Reduction: : Lithium aluminum hydride can be used to reduce the carbonyl group to an alcohol.

Substitution: : Nucleophiles such as amines and thiols can react with the carboxylate group under mild conditions to form amides and thioesters, respectively.

Major Products Formed:

Oxidation might yield carboxylic acids or ketones depending on the conditions. Reduction typically leads to alcohols, and substitution reactions can yield a variety of derivatives, such as esters, amides, and thioesters.

Scientific Research Applications

This compound holds promise in several scientific areas:

Its unique structure makes it a subject of interest for developing novel materials and studying reaction mechanisms.

Biology and Medicine:

It may be explored for its potential pharmacological properties, including as an inhibitor or modulator of specific enzymes or receptors.

Due to its chemical stability and functional group versatility, it might be used in the development of specialty chemicals, coatings, or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The specific mechanism of action for 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate can vary depending on its application. Generally, its effects are mediated through interactions with molecular targets such as enzymes or receptors. These interactions often involve binding to active sites or allosteric sites, leading to modulation of biological pathways. For example, its trifluoromethyl group can enhance lipophilicity, potentially improving membrane permeability and target specificity.

Comparison with Similar Compounds

Similar compounds include derivatives of chromen and thiophene. While structurally related compounds might share some chemical properties, 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate is unique due to the specific combination of its functional groups and structural motifs.

Similar Compounds:

Chromen derivatives such as flavones and coumarins

Thiophene derivatives like thiophene carboxylates and thiophene amides

These comparisons highlight the compound's unique profile, especially its trifluoromethyl and methoxyphenoxy groups, which confer distinct properties and reactivity patterns.

The multifaceted nature of this compound makes it a compound of significant interest across various scientific disciplines.

Properties

IUPAC Name |

[3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13F3O6S/c1-28-12-4-2-5-13(10-12)29-19-18(26)15-8-7-14(30-21(27)17-6-3-9-32-17)11-16(15)31-20(19)22(23,24)25/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDJJPRQZMIYQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13F3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2H-1,3-benzodioxol-5-yl)-5-[(3,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2527535.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2527540.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2527541.png)

![3-{3-[Ethyl(3-methylphenyl)amino]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2527543.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2527544.png)

![N-(2,5-dimethoxyphenyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2527546.png)

![(E)-4-(Dimethylamino)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]but-2-enamide](/img/structure/B2527549.png)